molecular formula C30H21ClN2O3 B15083605 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate CAS No. 767311-94-4

1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate

Cat. No.: B15083605
CAS No.: 767311-94-4
M. Wt: 492.9 g/mol
InChI Key: CIZPZTKSKCSODY-BIZUNTBRSA-N
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Description

1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate is a complex organic compound with a molecular formula of C26H19ClN2O3

Preparation Methods

The synthesis of 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 1-naphthylacetyl chloride, which is then reacted with carbohydrazide to form the carbohydrazonoyl intermediate. This intermediate is further reacted with 2-naphthyl 2-chlorobenzoate under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding acids and hydrazides.

Scientific Research Applications

1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-(1-Naphthylacetyl)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate can be compared with similar compounds such as:

    4-Bromo-2-(2-(1-Naphthylacetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate: This compound has a similar structure but contains a bromine atom, which may alter its reactivity and biological activity.

    2-(1-Naphthyl)ethanoyl chloride: This compound is an intermediate in the synthesis of this compound and shares some structural similarities.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

767311-94-4

Molecular Formula

C30H21ClN2O3

Molecular Weight

492.9 g/mol

IUPAC Name

[1-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate

InChI

InChI=1S/C30H21ClN2O3/c31-27-15-6-5-14-25(27)30(35)36-28-17-16-21-9-2-4-13-24(21)26(28)19-32-33-29(34)18-22-11-7-10-20-8-1-3-12-23(20)22/h1-17,19H,18H2,(H,33,34)/b32-19+

InChI Key

CIZPZTKSKCSODY-BIZUNTBRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=CC=C5Cl

Origin of Product

United States

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